molecular formula C25H21ClFN3O3S B5235496 [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)carbamimidothioate

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)carbamimidothioate

Cat. No.: B5235496
M. Wt: 498.0 g/mol
InChI Key: NIYQWXCGPCYAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)carbamimidothioate: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidin-3-yl core substituted with methoxy, chlorophenyl, and fluorophenyl groups, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)carbamimidothioate typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidin-3-yl core, followed by the introduction of the methoxy, chlorophenyl, and fluorophenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, essential for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and pyrrolidin-3-yl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidin-3-yl core, potentially converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can provide insights into enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated for treating various diseases. Its ability to modulate specific molecular targets makes it a promising lead compound for developing new medications.

Industry

Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable for creating high-performance materials and formulations.

Mechanism of Action

The mechanism of action of [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)carbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-fluorophenyl)methyl]-N-methylcarbamimidothioate
  • [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-chlorophenyl)methyl]-N-methylcarbamimidothioate

Uniqueness

Compared to similar compounds, [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)carbamimidothioate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN3O3S/c1-33-21-12-10-20(11-13-21)30-23(31)14-22(24(30)32)34-25(29-19-8-6-18(27)7-9-19)28-15-16-2-4-17(26)5-3-16/h2-13,22H,14-15H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYQWXCGPCYAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NCC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.